5-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Overview
Description
5-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water. The reaction is carried out in a hydrothermal reaction kettle at temperatures ranging from 100°C to 180°C for 24 to 72 hours. The resulting product is then cooled to room temperature to obtain white sheet-shaped crystals of this compound .
Industrial Production Methods
The industrial production of this compound typically involves similar hydrothermal synthesis methods, with optimizations for larger-scale production. The use of water as a reaction solvent makes the process environmentally friendly, and the high yield of the reaction (over 80%) makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while reduction reactions may produce various reduced forms of the compound .
Scientific Research Applications
5-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it has been shown to inhibit certain matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,6-dihydropyridine-3-carboxylic acid: A similar compound with hydroxyl and carboxylic acid functional groups.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A methylated derivative with similar chemical properties
Uniqueness
5-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific functional groups and the stability of its pyridine ring.
Properties
IUPAC Name |
5-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZULNKSXZNZBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214190 | |
Record name | 1,6-Dihydro-5-hydroxy-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76470-35-4 | |
Record name | 1,6-Dihydro-5-hydroxy-6-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76470-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-5-hydroxy-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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